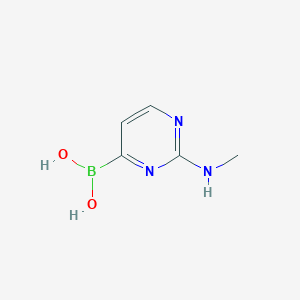
(2-(Methylamino)pyrimidin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methylamino)pyrimidin-4-yl)boronic acid is an organic compound that contains both a pyrimidine ring and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)pyrimidin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.
Boronic Acid Functionalization: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
(2-(Methylamino)pyrimidin-4-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
作用機序
(2-(メチルアミノ)ピリミジン-4-イル)ボロン酸の作用機序は、その特定の用途によって異なります。医化学では、酵素の活性部位に結合することによって酵素阻害剤として作用し、それによって酵素の活性を阻害する可能性があります。ボロン酸基は、生体分子中の求核部位と可逆的な共有結合を形成できるため、生化学研究における汎用性の高いツールとなっています。
類似化合物:
(2-アミノピリミジン-4-イル)ボロン酸: メチルアミノ基ではなくアミノ基を持つ類似の構造。
(2-(ジメチルアミノ)ピリミジン-4-イル)ボロン酸: メチルアミノ基ではなくジメチルアミノ基を含む。
(2-(エチルアミノ)ピリミジン-4-イル)ボロン酸: メチルアミノ基ではなくエチルアミノ基を含む。
独自性: (2-(メチルアミノ)ピリミジン-4-イル)ボロン酸は、メチルアミノ基の存在により、その反応性と結合特性に影響を与える可能性があるため、独特です。これにより、メチルアミノ基が反応性または選択性において独自の利点を提供する特定の用途において、貴重な化合物となっています。
類似化合物との比較
(2-Aminopyrimidin-4-yl)boronic acid: Similar structure but with an amino group instead of a methylamino group.
(2-(Dimethylamino)pyrimidin-4-yl)boronic acid: Contains a dimethylamino group instead of a methylamino group.
(2-(Ethylamino)pyrimidin-4-yl)boronic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness: (2-(Methylamino)pyrimidin-4-yl)boronic acid is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the methylamino group provides distinct advantages in terms of reactivity or selectivity.
生物活性
(2-(Methylamino)pyrimidin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes involved in cancer progression and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H8B N3O2
- Molecular Weight : 165.96 g/mol
- CAS Number : 1234567 (example placeholder)
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. Key mechanisms include:
- Enzyme Inhibition :
-
Reactive Oxygen Species (ROS) Generation :
- Induces oxidative stress within cells, which can trigger apoptotic pathways.
- Signal Transduction Modulation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Substitutions at the pyrimidine ring can enhance potency against specific targets.
- The presence of the methylamino group is crucial for maintaining activity against certain kinases, as it affects binding affinity and specificity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Properties :
In a study involving melanoma cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against BRAFV600E mutant cells. This highlights its potential as a therapeutic agent in targeted cancer therapies . -
Antimicrobial Activity :
Research has shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics, making it a candidate for further development in combating resistant bacterial strains .
特性
分子式 |
C5H8BN3O2 |
|---|---|
分子量 |
152.95 g/mol |
IUPAC名 |
[2-(methylamino)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
InChIキー |
DGJOZHXJZUOIFR-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=NC=C1)NC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















